5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole
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Overview
Description
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole is a chemical compound with the molecular formula C20H18BrN3O4. It is characterized by the presence of a pyrazole ring substituted with a bromine atom, a methyl group, and a bis(benzyloxycarbonyl)amino group. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groupsThe final step involves the protection of the amino groups with Cbz groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The Cbz protecting groups can be removed through catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, deprotected amines, and oxidized derivatives .
Scientific Research Applications
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-[Bis(Cbz)amino]-4-chloro-1-methylpyrazole
- 5-[Bis(Cbz)amino]-4-fluoro-1-methylpyrazole
- 5-[Bis(Cbz)amino]-4-iodo-1-methylpyrazole
Uniqueness
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylpyrazol-3-yl)-N-phenylmethoxycarbonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-23-18(17(21)12-22-23)24(19(25)27-13-15-8-4-2-5-9-15)20(26)28-14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNCADCXFPFHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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